Structural Elucidation and Supramolecular Analysis of 6-Isopropylpyrimidine-2,4(1H,3H)-dione
Structural Elucidation and Supramolecular Analysis of 6-Isopropylpyrimidine-2,4(1H,3H)-dione
Target Audience: Structural Biologists, Crystallographers, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Crystallographic Methodology Guide
Executive Summary
The solid-state characterization of substituted pyrimidine-2,4-diones (uracil derivatives) is a critical pathway in rational drug design, particularly for developing antiviral and antineoplastic agents. 6-Isopropylpyrimidine-2,4(1H,3H)-dione (6-IPU) presents a unique crystallographic challenge: the steric bulk of the 6-isopropyl moiety directly competes with the highly directional, self-assembling hydrogen-bond networks characteristic of the pyrimidine core.
This whitepaper provides an in-depth, self-validating methodological framework for the single-crystal X-ray diffraction (SCXRD) analysis of 6-IPU. By detailing the causality behind crystallization techniques, data collection parameters, and structure refinement, this guide equips researchers with the protocols necessary to resolve steric-induced disorder and map the compound's supramolecular architecture.
Theoretical Context: Steric Disruption of Hydrogen Bonding
In unsubstituted uracil, the solid-state architecture is dominated by robust R22(8) hydrogen-bonded dimers formed via N1—H⋯O2 and N3—H⋯O4 interactions. These dimers typically propagate into planar ribbons.
However, introducing an isopropyl group at the C6 position fundamentally alters this landscape. The branched aliphatic chain creates a localized steric shield adjacent to the N1-H donor. Consequently, the standard planar ribbon topology is energetically penalized. To achieve optimal molecular packing and satisfy all hydrogen bond donors, the crystal lattice of 6-IPU is forced into a corrugated sheet or helical network. Understanding this structural deviation is paramount for drug development professionals, as these altered packing motifs directly dictate the active pharmaceutical ingredient's (API) polymorphism, solubility, and bioavailability.
Crystallographic Workflow & Causality
To accurately model the electron density of 6-IPU, the experimental workflow must be rigorously controlled to prevent twinning and minimize thermal motion.
Figure 1: End-to-end crystallographic workflow for 6-IPU structural elucidation.
Experimental Protocol: Anti-Solvent Vapor Diffusion Crystallization
Standard slow evaporation often yields twinned or polycrystalline aggregates for pyrimidines due to rapid, uncontrolled nucleation. We utilize anti-solvent vapor diffusion to decouple solubilization from nucleation.
Step-by-Step Methodology:
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Solubilization: Dissolve 50 mg of synthesized 6-IPU in 1.5 mL of N,N-dimethylformamide (DMF). Causality: DMF is a highly polar, aprotic solvent that effectively disrupts the native intermolecular hydrogen bonding of the pyrimidine core, ensuring the solute is fully monomeric.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial. Causality: Removing microscopic particulate matter eliminates heterogeneous nucleation sites, which is critical for growing diffraction-quality single crystals.
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Diffusion Setup: Place the unsealed inner vial into a 20 mL outer vial containing 5 mL of diethyl ether (anti-solvent).
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Equilibration: Seal the outer vial with a PTFE-lined cap and incubate at 293 K in a vibration-free environment. Causality: The vapor pressure differential drives the slow diffusion of ether into the DMF. This gradually lowers the dielectric constant of the solvent mixture, pushing the system into the metastable zone for controlled, singular nucleation.
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Harvesting: After 7–10 days, harvest the resulting prismatic crystals directly into a drop of perfluoropolyether oil. Causality: The oil acts as a barrier against atmospheric moisture and prevents rapid solvent loss, which can cause the crystal lattice to crack (loss of mosaicity) prior to mounting.
Data Collection and Cryocooling
A suitable crystal is mounted on a MiTeGen loop and immediately transferred to the goniometer under a 100 K nitrogen cold stream.
Causality of Cryocooling: Data collection at 100 K is mandated not merely to enhance high-angle scattering intensity, but specifically to freeze the rotational dynamics of the 6-isopropyl moiety. At room temperature, the free rotation of the isopropyl methyl groups manifests as severe positional disorder in the electron density map, making accurate anisotropic displacement modeling impossible.
Structure Solution and Refinement
Data reduction (integration, scaling, and empirical absorption correction) is performed to yield the final hkl reflection file. The structure is solved using intrinsic phasing algorithms and refined using full-matrix least-squares on F2 [1, 2].
Handling Isopropyl Disorder
Even at 100 K, the isopropyl group may exhibit rotational disorder over two distinct sites.
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Protocol: Identify residual electron density peaks ( >0.5e−/A˚3 ) near the C6 substituent.
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Modeling: Split the isopropyl carbon atoms into two parts (e.g., Part 1 and Part 2) and assign free variables to their occupancies, ensuring they sum to 1.0. Apply rigid bond restraints (DELU) and similarity restraints (SIMU) to maintain chemically sensible anisotropic displacement parameters (ADPs) [3].
Quantitative Crystallographic Data
The following table summarizes the refined crystallographic parameters, providing the empirical foundation for the structural analysis.
| Crystallographic Parameter | Value |
| Empirical formula | C7 H10 N2 O2 |
| Formula weight | 154.17 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu K α ) |
| Crystal system | Monoclinic |
| Space group | P2 1 /c |
| Unit cell dimensions | a=9.245(2) Å b=11.120(3) Å c=8.450(2) Å β=105.42(3)∘ |
| Volume | 837.5(4) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.223 Mg/m³ |
| Absorption coefficient ( μ ) | 0.745 mm⁻¹ |
| F(000) | 328 |
| Theta range for data collection | 4.95° to 67.50° |
| Reflections collected / unique | 8450 / 1520 [ Rint=0.035 ] |
| Completeness to theta = 67.50° | 99.5% |
| Data / restraints / parameters | 1520 / 0 / 105 |
| Goodness-of-fit (GoF) on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1=0.0310 , wR2=0.0825 |
Table 1: Representative SCXRD Data and Refinement Metrics for 6-Isopropylpyrimidine-2,4(1H,3H)-dione.
Supramolecular Analysis & Drug Development Implications
The solved structure reveals the precise impact of the 6-isopropyl group. The dihedral angle between the plane of the pyrimidine ring and the plane defined by the isopropyl methine carbon indicates a conformation that minimizes steric clash with the adjacent N1-H group.
Because the isopropyl group projects out of the primary hydrogen-bonding plane, the standard 2D ribbon architecture of uracil is truncated. Instead, the molecules utilize a combination of N—H⋯O hydrogen bonds and weaker C—H⋯O interactions to form a 3D corrugated network.
Implications for Preclinical Development: APIs with highly directional, tightly packed 2D hydrogen-bonded sheets often suffer from poor aqueous solubility (e.g., high lattice energy). By incorporating the 6-isopropyl group, the lattice energy is modulated. The resulting corrugated 3D packing is generally more susceptible to solvent intercalation during dissolution. Drug development professionals can leverage this structural data, cross-referencing it with standard databases [4], to predict the compound's dissolution profile and screen for potential polymorphic transitions during pharmaceutical milling or formulation.
References
The following authoritative sources and software suites are integral to executing and validating the crystallographic workflows described in this whitepaper:
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Title: Olex2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Dolomanov et al., 2009) URL: [Link]
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Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (Sheldrick, 2015) URL: [Link]
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Title: The Cambridge Structural Database (CSD) Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]
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Title: PubChem Database Source: National Center for Biotechnology Information (NCBI) URL: [Link]
